

Navigating the Nuances of AMG28 Selectivity: A Technical Support Guide

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| Compound Name: | AMG28 | |
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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a centralized resource for understanding and troubleshooting potential discrepancies in the selectivity data of **AMG28**, a multi-kinase inhibitor. By presenting quantitative data in a clear format, detailing experimental methodologies, and offering troubleshooting guidance, we aim to empower researchers to interpret their experimental results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary reported targets of **AMG28**?

AMG28 is a known inhibitor of several kinases, with primary targets identified as Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), NF-κB Inducing Kinase (NIK, or MAP3K14), and Tau Tubulin Kinase 1 (TTBK1).[1] It also demonstrates inhibitory activity against TTBK2.

Q2: I'm seeing different IC50 values for **AMG28** against the same kinase in different publications. Why might this be?

Discrepancies in IC50 values are a common challenge in kinase inhibitor research and can arise from variations in experimental conditions. Key factors to consider include:



- Assay Format: Different assay technologies (e.g., radiometric vs. fluorescence-based vs. binding assays) can yield different potency values.
- ATP Concentration: For ATP-competitive inhibitors like **AMG28**, the concentration of ATP in an enzymatic assay will significantly impact the measured IC50. Higher ATP concentrations will lead to a higher apparent IC50.
- Enzyme and Substrate: The specific protein construct, its purity, and the substrate used can all influence inhibitor potency.
- Buffer Conditions: pH, salt concentrations, and the presence of additives can affect enzyme activity and inhibitor binding.

Q3: There appears to be conflicting data on the TTBK1 potency of a ring-opened analog of **AMG28**. What could explain this?

A notable point of conflicting data surrounds a ring-opened analog of **AMG28** (compound 3). One study reported that this analog and **AMG28** are equipotent in inhibiting TTBK1, with IC50 values in the range of 805-816 nM.[1] Conversely, another report from Biogen indicated a five-fold or greater loss of potency for the analog compared to **AMG28**, which they determined to have a TTBK1 IC50 of 199 nM.[1]

This discrepancy likely highlights the critical importance of assay conditions. The Biogen study may have utilized a lower ATP concentration in their biochemical assay, which would result in a lower, more potent-appearing IC50 for the parent compound, **AMG28**. Without access to the precise ATP concentration used in both studies, a direct comparison is challenging. This underscores the necessity of carefully documenting and considering all experimental parameters when comparing inhibitor potencies.

Troubleshooting Guide

Encountering unexpected selectivity data for **AMG28** can be a perplexing experience. This guide provides a structured approach to troubleshooting and interpreting your results.





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Caption: A flowchart for troubleshooting unexpected AMG28 selectivity data.

Data Presentation: A Comparative Look at AMG28 Selectivity

To facilitate a clear comparison of **AMG28**'s selectivity profile, the following tables summarize the available quantitative data from different screening platforms.

Table 1: AMG28 Inhibition of Primary Targets

| Target | Assay Type | IC50 (nM) | Reference |
|--------------------------------|------------|-----------|-----------|
| PIKfyve | Enzymatic | 2.2 | [2] |
| TTBK1 | Enzymatic | 805 | [3] |
| TTBK1 | Enzymatic | 199 | [1] |
| TTBK2 | Enzymatic | 988 | [3] |
| TTBK1 (Cellular, pTau S422) | Cellular | 1850 | [1][3] |







Table 2: Kinome-Wide Selectivity of **AMG28** (DiscoverX KINOMEscan at 1 μM)

This table lists the kinases that showed significant inhibition (reported as % of control) in the DiscoverX KINOMEscan assay when screened with 1 μ M of **AMG28**. A lower "% of Control" value indicates stronger binding.



| Kinase | % of Control |
|------------|--------------|
| PIKfyve | <1 |
| MAP4K5 | <10 |
| STK17B | <10 |
| TSSK1B | <10 |
| ACVR1 | <10 |
| ACVR1B | <10 |
| ACVR2A | <10 |
| ACVR2B | <10 |
| ALK | <10 |
| BMPR1A | <10 |
| BMPR1B | <10 |
| BMPR2 | <10 |
| CHEK2 | <10 |
| CLK1 | <10 |
| CLK2 | <10 |
| CLK3 | <10 |
| CSNK1D | <10 |
| CSNK1E | <10 |
| DYRK1A | <10 |
| DYRK1B | <10 |
| and others | |

Note: This is a partial list. The full DiscoverX screen evaluated 403 wild-type human kinases.[2]



Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Below are overviews of the key experimental protocols used to assess **AMG28** selectivity.

DiscoverX KINOMEscan® Profiling

This is a competitive binding assay that measures the ability of a compound to displace a ligand from the active site of a kinase.



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Caption: A simplified workflow of the DiscoverX KINOMEscan assay.

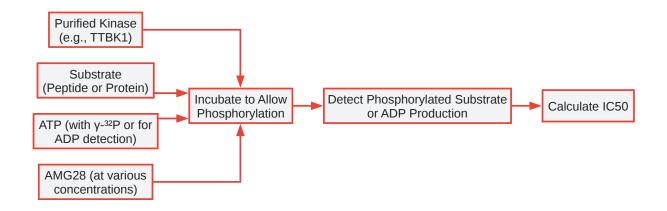
Key Parameters:

- Assay Principle: Competitive binding.
- Readout: Quantification of bound kinase-phage via qPCR.
- ATP Concentration: Not applicable as it is a binding assay.
- Data Reported: Typically as "percent of control" (PoC) or dissociation constant (Kd).

Biochemical Enzymatic Kinase Assays (General)

These assays directly measure the catalytic activity of a kinase by quantifying the phosphorylation of a substrate.





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Caption: A general workflow for a biochemical kinase assay.

Key Parameters:

- Assay Principle: Measurement of substrate phosphorylation or ADP production.
- Readout: Varies by platform (e.g., radioactivity, fluorescence, luminescence).
- ATP Concentration: A critical parameter that should be reported. For example, the BPS Bioscience TTBK1 assay kit specifies a final ATP concentration of 500 μM.
- Data Reported: Typically as IC50 values.

Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®)

These assays are designed to confirm that a compound is interacting with its intended target within a live-cell environment.





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